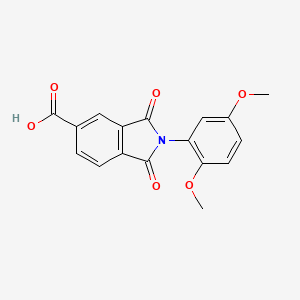

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dioxoisoindoline core, which is a bicyclic structure containing two oxygen atoms, and a dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups at the 2 and 5 positions. The carboxylic acid functional group is attached to the isoindoline ring, making this compound an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO6/c1-23-10-4-6-14(24-2)13(8-10)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLYWDNMSBCVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an aromatic amine and a dicarboxylic acid derivative. For example, phthalic anhydride can react with an amine to form the isoindoline structure.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoindoline core reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group (-COOH) undergoes esterification with alcohols under acidic or catalytic conditions, forming ester derivatives. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Example Reaction:

-

Reactants: Methanol (CH₃OH), sulfuric acid (H₂SO₄)

-

Conditions: Reflux at 60–80°C for 4–6 hours

-

Product: Methyl 2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution

Decarboxylation

Heating under acidic or basic conditions promotes decarboxylation, eliminating CO₂ and forming a substituted isoindoline derivative. This reaction is pH-dependent and often requires temperatures >150°C.

Example Reaction:

-

Reactants: NaOH (aqueous)

-

Conditions: 160°C, 3 hours

-

Product: 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline

Nucleophilic Acyl Substitution

The carbonyl groups in the dioxoisoindoline ring are electrophilic, enabling nucleophilic attacks. Amines or hydrazines can displace the oxygen, forming amide or hydrazide derivatives.

Example Reaction with Hydrazine:

-

Reactants: Hydrazine hydrate (NH₂NH₂·H₂O)

-

Conditions: Ethanol, 70°C, 2 hours

-

Product: 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carbohydrazide

-

Application: Intermediate for synthesizing heterocyclic conjugates (e.g., benzimidazole hybrids )

Cyclization Reactions

The carboxylic acid group can participate in intramolecular cyclization with adjacent functional groups under dehydrating conditions, forming fused heterocycles.

Example Reaction:

-

Reactants: Thionyl chloride (SOCl₂) followed by ammonia (NH₃)

-

Conditions: SOCl₂ at 0°C, then NH₃ gas

-

Product: 5-Carbamoyl-2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindoline

Demethylation of Methoxy Groups

The dimethoxyphenyl substituent undergoes demethylation under strong acids (e.g., HBr in acetic acid), yielding dihydroxy derivatives.

Example Reaction:

-

Reactants: 48% HBr in acetic acid

-

Conditions: Reflux, 6 hours

-

Product: 2-(2,5-Dihydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Salt Formation

The carboxylic acid forms salts with bases such as sodium hydroxide or amines, enhancing water solubility.

Example:

-

Reactant: Sodium bicarbonate (NaHCO₃)

-

Product: Sodium 2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate

Mechanistic Insights

-

Esterification: Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

-

Decarboxylation: Likely involves a six-membered cyclic transition state, releasing CO₂ .

-

Hydrazide Formation: The carboxylic acid reacts with hydrazine to form a hydrazide, critical for further functionalization .

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

Pathways: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethoxyphenylacetic acid: Similar in structure but lacks the isoindoline core.

2,5-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but has an aldehyde functional group instead of the isoindoline and carboxylic acid groups.

Phthalimide: Contains the isoindoline core but lacks the dimethoxyphenyl group.

Uniqueness

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the combination of the isoindoline core with the dimethoxyphenyl group and the carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 356574-17-9) is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHN O

- Molecular Weight : 327.29 g/mol

- Hazard Classification : Irritant (causes skin and eye irritation) .

The biological activity of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

- Serotonin Receptor Interaction :

- Antioxidant Properties :

- Enzyme Inhibition :

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could enhance neuroplasticity and reduce neuronal apoptosis through modulation of serotonin receptors .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid against various cancer cell lines. Results indicated selective cytotoxic effects on certain cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can purity be optimized?

- Methodology : A reflux-based approach using acetic acid as a solvent, coupled with stoichiometric control of intermediates (e.g., sodium acetate as a catalyst), is effective. Recrystallization from DMF/acetic acid mixtures enhances purity, as demonstrated in analogous indole-carboxylic acid syntheses . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : Combine - and -NMR to verify aromatic substitution patterns and methoxy groups. X-ray crystallography (as applied to structurally similar dioxane-carboxylic acids) resolves stereochemical ambiguities . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodology : Perform shake-flask solubility tests in pH-buffered solutions (1–14) and polar/non-polar solvents. Accelerated stability studies under thermal (40–60°C) and UV light exposure, with HPLC monitoring, identify degradation pathways .

Advanced Research Questions

Q. What experimental design considerations are essential for studying the compound’s bioactivity in cellular models?

- Methodology : Use a split-plot design with controlled variables (e.g., dose-response gradients, exposure time) and biological replicates. Include positive/negative controls (e.g., known inhibitors) and standardized cell lines to minimize variability . For in vitro assays, pre-equilibrate the compound in culture media to account for solvent interactions.

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled protein structures. Optimize force field parameters using density functional theory (DFT) calculations for the methoxyphenyl and dioxoisoindoline moieties . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanism-specific effects. Replicate experiments under standardized conditions (pH, temperature, solvent) and apply meta-analysis to identify confounding variables (e.g., impurity profiles) .

Q. How to design environmental fate studies for this compound?

- Methodology : Follow tiered OECD guidelines:

- Tier 1 : Assess hydrolysis, photolysis, and soil sorption using -labeled analogs.

- Tier 2 : Conduct microcosm studies to evaluate biodegradation pathways and metabolite toxicity .

Key Research Challenges

- Synthetic Scalability : Balancing yield and purity in multi-step syntheses requires optimizing reaction time and catalyst loading .

- Bioactivity Reproducibility : Variability in cellular uptake kinetics necessitates standardized assay protocols .

- Environmental Persistence : Methoxy groups may reduce biodegradability, requiring advanced oxidation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.